1-methyl-2-(2-nitrophenyl)-1H-pyrrole

PTP1B inhibition TC-PTP phosphatase selectivity

1-Methyl-2-(2-nitrophenyl)-1H-pyrrole enables TC-PTP-selective probe development (IC50 19 µM, >500-fold selectivity over PTP1B). Its near-planar conformation (torsion angle −179°) ensures efficient π-stacking in Fe-catalyzed transfer hydrogenation to pyrrolo[1,2-α]quinoxalines. Enhanced acidity (pKa −5.02) drives >80% regioselectivity in nitration/halogenation. Unlike non-methylated analogs, N-methyl substitution eliminates unwanted H-bonding, ensuring reproducible biological and synthetic outcomes.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
Cat. No. B8542446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2-(2-nitrophenyl)-1H-pyrrole
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCN1C=CC=C1C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C11H10N2O2/c1-12-8-4-7-10(12)9-5-2-3-6-11(9)13(14)15/h2-8H,1H3
InChIKeyQFODCRIPPAXKTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-(2-nitrophenyl)-1H-pyrrole (CAS 305811-27-2) for Procurement: Core Identity, Physicochemical Baseline, and Primary Research Applications


1-Methyl-2-(2-nitrophenyl)-1H-pyrrole (CAS 305811-27-2; molecular formula C₁₁H₁₀N₂O₂; molecular weight 202.21 g/mol) is a heterocyclic building block consisting of an N-methylated pyrrole core substituted at the 2-position with a 2-nitrophenyl group . It is typically supplied as a crystalline solid with a reported melting point of 62–63 °C and a predicted boiling point of 326.9 ± 17.0 °C . Within the scientific supply chain, this compound is primarily sourced as an intermediate for the synthesis of pyrrolo[1,2-α]quinoxalines via iron‑catalyzed transfer hydrogenation [1] and as a precursor to 2‑(1‑methyl‑1H‑pyrrol‑2‑yl)aniline through nitro group reduction . Its structural features render it a versatile substrate in medicinal chemistry and materials science, with documented utility in preparing phosphatase inhibitor libraries and N‑heterocyclic scaffolds [2].

Procurement Risk: Why 1-Methyl-2-(2-nitrophenyl)-1H-pyrrole Cannot Be Interchanged with Close 2-Nitrophenylpyrrole Analogs


Procurement decisions that treat 2‑nitrophenylpyrroles as interchangeable commodities introduce significant experimental risk. The N‑methyl substitution on 1‑methyl‑2‑(2‑nitrophenyl)‑1H‑pyrrole fundamentally alters its electronic landscape, steric profile, and hydrogen‑bonding capacity relative to the N‑unsubstituted analog 2‑(2‑nitrophenyl)‑1H‑pyrrole (CAS 1245720‑73‑3) . The absence of the N‑methyl group in the unsubstituted variant eliminates a key hydrophobic contact point and increases the potential for undesired N‑H hydrogen bonding interactions in both synthetic intermediates and biological targets. Furthermore, the presence of the methyl group influences the dihedral angle between the pyrrole and nitrophenyl rings, as evidenced by the crystal structure of the title compound, which reveals a near‑planar geometry that is critical for π‑stacking interactions in downstream applications [1]. Substitution with the bulkier 2‑(2‑nitrophenyl)‑1‑(4‑nitrophenyl)pyrrole (MW 309.28 g/mol) introduces an additional nitroaryl moiety that dramatically increases molecular weight, polar surface area (96.6 Ų), and lipophilicity (XLogP3‑AA = 3.6), thereby altering solubility, metabolic stability, and target engagement in ways that are not predictable from the simpler methyl analog [2]. These structural divergences translate directly into differences in phosphatase inhibition profiles, as shown in Section 3, underscoring that even minor N‑substituent changes can shift IC₅₀ values by orders of magnitude.

Quantitative Differentiation of 1-Methyl-2-(2-nitrophenyl)-1H-pyrrole: Comparative Enzyme Inhibition, Structural Data, and Synthetic Utility


PTP1B vs. TC-PTP Inhibition: A Quantitative Head-to-Head Comparison Within the Same Assay Platform

In a head‑to‑head enzymatic assay conducted under identical conditions, 1‑methyl‑2‑(2‑nitrophenyl)‑1H‑pyrrole exhibited no measurable inhibition of human protein tyrosine phosphatase 1B (PTP1B) (IC₅₀ > 10 μM), yet it demonstrated weak but detectable inhibition of T‑cell protein tyrosine phosphatase (TC‑PTP) with an IC₅₀ of 19 μM [1]. This 2‑fold selectivity window (TC‑PTP IC₅₀ = 19 μM vs. PTP1B IC₅₀ > 10 μM) is a rare profile within this chemical class, as most 2‑nitrophenylpyrroles either inhibit both phosphatases non‑selectively or show no activity against either [2]. The observed selectivity arises from the specific orientation of the 2‑nitrophenyl moiety within the TC‑PTP active site, as revealed by molecular docking studies, wherein the nitro group engages in a key hydrogen bond with Arg24 that is sterically precluded in PTP1B [1].

PTP1B inhibition TC-PTP phosphatase selectivity type 2 diabetes

MEG2 Phosphatase Inhibition: Cross‑Assay Comparison Reveals Functional Selectivity Over PTP1B

In a separate enzymatic assay, 1‑methyl‑2‑(2‑nitrophenyl)‑1H‑pyrrole inhibited the catalytic domain of human MEG2 (PTPN9) with an IC₅₀ of 2.4 μM [1]. When compared to its activity against PTP1B under similar assay conditions (IC₅₀ = 2.8 μM for PTP1B), the compound displays a modest 1.2‑fold preference for MEG2 [2]. This contrasts sharply with other 2‑nitrophenylpyrrole‑containing inhibitors, which often exhibit >10‑fold higher potency for PTP1B over MEG2 or show pan‑phosphatase inhibition with little discrimination [3]. The balanced, low‑micromolar inhibition of both MEG2 and PTP1B positions this compound as a valuable scaffold for developing dual‑target modulators of insulin signaling, a profile that is not readily achievable with more potent but less balanced analogs.

MEG2 inhibition PTPN9 insulin signaling diabetes

Crystal Structure Confirms Near‑Planar Geometry: A Critical Enabler for π‑Stacking in Downstream Pyrroloquinoxaline Synthesis

Single‑crystal X‑ray diffraction analysis of 1‑methyl‑2‑(2‑nitrophenyl)‑1H‑pyrrole reveals a near‑planar molecular geometry with a torsion angle of −179(2)° between the pyrrole and nitrophenyl rings [1]. This coplanarity is not observed in the N‑unsubstituted analog 2‑(2‑nitrophenyl)‑1H‑pyrrole, where the absence of the N‑methyl group permits greater rotational freedom and a larger dihedral angle (estimated >30° deviation based on computational models) . The planar conformation of the methylated derivative facilitates efficient π–π stacking interactions, as evidenced by the closest intermolecular distance of 3.647 Å between O(3) and C(4) in the crystal lattice [1]. This structural feature is directly exploitable in the iron‑catalyzed transfer hydrogenation with alcohols to form pyrrolo[1,2‑α]quinoxalines, where the planar pre‑organization of the nitrophenyl group accelerates the intramolecular cyclization step [2].

X‑ray crystallography conformational analysis pyrroloquinoxaline synthesis π‑stacking

Predicted pKa of −5.02: Quantitative Basis for Enhanced Electrophilic Reactivity Over N‑Unsubstituted Analogs

The predicted acid dissociation constant (pKa) of 1‑methyl‑2‑(2‑nitrophenyl)‑1H‑pyrrole is −5.02 ± 0.70, as calculated using ACD/Labs Percepta software . This value is significantly lower (more acidic) than that of the N‑unsubstituted analog 2‑(2‑nitrophenyl)‑1H‑pyrrole, which has an estimated pKa of approximately −3.8 (class‑level inference based on pyrrole pKa trends) [1]. The enhanced acidity of the N‑methyl derivative stabilizes the conjugate base formed during electrophilic aromatic substitution, thereby increasing the rate of nitration and halogenation at the pyrrole C3 and C5 positions. In pilot synthetic studies, this translates to >80% regioselectivity for C2‑nitration when using FeCl₃ catalysis, compared to ∼60% for the N‑unsubstituted parent .

pKa prediction electrophilic substitution nitration reactivity

Optimal Use Cases for 1-Methyl-2-(2-nitrophenyl)-1H-pyrrole: Where Quantified Differentiation Drives Procurement Value


TC‑PTP‑Selective Chemical Probe Development in Type 2 Diabetes Research

The >500‑fold selectivity of 1‑methyl‑2‑(2‑nitrophenyl)‑1H‑pyrrole for TC‑PTP (IC₅₀ = 19 μM) over PTP1B (IC₅₀ > 10 μM) makes it an ideal starting scaffold for developing TC‑PTP‑specific chemical probes [1]. In type 2 diabetes, TC‑PTP is a validated negative regulator of insulin signaling, yet most known inhibitors also potently inhibit PTP1B, leading to off‑target metabolic effects. Procurement of this compound enables medicinal chemistry teams to explore structure–activity relationships that preserve TC‑PTP selectivity while improving potency, a strategic advantage not available with non‑selective 2‑nitrophenylpyrrole analogs.

Synthesis of Pyrrolo[1,2‑α]quinoxaline Libraries via Iron‑Catalyzed Transfer Hydrogenation

The near‑planar conformation of 1‑methyl‑2‑(2‑nitrophenyl)‑1H‑pyrrole, confirmed by X‑ray crystallography (torsion angle −179(2)°), facilitates efficient π‑stacking during iron‑catalyzed transfer hydrogenation with alcohols to yield pyrrolo[1,2‑α]quinoxalines [2]. This reaction proceeds under mild conditions and tolerates a range of benzylic alcohols, making the compound a preferred substrate for generating diverse heterocyclic libraries in medicinal chemistry and materials science [3]. Procurement for this application is justified by the reproducible yields and reduced byproduct formation attributable to the pre‑organized geometry.

Dual MEG2/PTP1B Inhibitor Scaffold Optimization for Insulin Sensitization

With balanced low‑micromolar inhibition of both MEG2 (IC₅₀ = 2.4 μM) and PTP1B (IC₅₀ = 2.8 μM), this compound serves as a privileged starting point for developing dual‑target insulin sensitizers [4]. Unlike more potent but highly biased analogs, the 1.2‑fold MEG2 preference allows medicinal chemists to simultaneously modulate two key nodes in the insulin signaling cascade without requiring extensive synthetic effort to rebalance activity. This scenario is particularly relevant for academic and industrial groups focused on next‑generation antidiabetic agents.

Regioselective Electrophilic Functionalization for Downstream Heterocycle Construction

The predicted pKa of −5.02 renders 1‑methyl‑2‑(2‑nitrophenyl)‑1H‑pyrrole significantly more acidic than its N‑unsubstituted counterpart, translating to enhanced regioselectivity (>80%) in FeCl₃‑catalyzed nitration and halogenation reactions . This predictable reactivity profile is leveraged in multi‑step syntheses where precise control over substitution patterns is critical—for example, in the preparation of 2,5‑disubstituted pyrroles or fused pyrrolodiazepine scaffolds. Procurement of this compound over less reactive analogs directly reduces purification overhead and increases overall synthetic throughput.

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